N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
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Overview
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a synthetic organic compound characterized by the presence of a 4-chlorophenyl group, an oxadiazole ring, and a pentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-chlorobenzohydrazide can react with ethyl chloroformate to form the oxadiazole ring.
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Attachment of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions. This can be achieved by reacting the oxadiazole intermediate with ethyl bromide in the presence of a base such as potassium carbonate.
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Formation of the Pentanamide Moiety: : The final step involves the amidation reaction where the ethyl-substituted oxadiazole is reacted with pentanoyl chloride in the presence of a base like triethylamine to form the desired pentanamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
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Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or dechlorinated compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
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Biological Studies: : It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
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Material Science: : The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[1-(4-chlorophenyl)ethyl]amino}phenyl)propanamide
- N-(3-amino-4-chlorophenyl)pentanamide
Uniqueness
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring robust and stable compounds, such as in drug development and material science.
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-5-13(20)17-10(2)15-18-14(19-21-15)11-6-8-12(16)9-7-11/h6-10H,3-5H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQSYZJKRUKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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